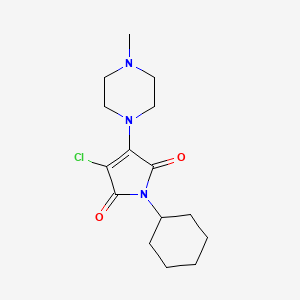
3-Chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione is a member of maleimides and a member of piperazines.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activities
Research has demonstrated the potential of pyrrolidine-2,5-dione derivatives, including compounds structurally related to 3-Chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione, as anticonvulsant agents. For instance, a study by Rybka et al. (2017) synthesized and evaluated a new series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives, showing promising results in acute models of seizures in mice. Similarly, Rybka et al. (2016) reported on the synthesis and anticonvulsant properties of new N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones, demonstrating effectiveness in seizure tests in mice.
Biological and Chemical Properties
The chemical and biological properties of related compounds have been extensively studied. For example, Kamiński et al. (2013) evaluated new N-Mannich bases derived from pyrrolidine-2,5-diones for their anticonvulsant activity and influence on sodium channels. Additionally, Hu et al. (2016) explored the synthesis and reactivity of aluminum compounds incorporating pyrrole–piperazine ligands, highlighting the versatility of these compounds in different chemical contexts.
Luminescent Properties
Some pyrrolopyrrole-1,4-dione derivatives have been investigated for their luminescent properties. Zhang and Tieke (2008) synthesized polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, which exhibited strong fluorescence and significant quantum yields, indicating potential applications in optoelectronic devices.
Herbicidal Applications
Pyrrolidine-2,5-dione derivatives have also been explored for agricultural applications. Li et al. (2005) reported the synthesis of novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity, suggesting potential use in crop protection.
Eigenschaften
Produktname |
3-Chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione |
|---|---|
Molekularformel |
C15H22ClN3O2 |
Molekulargewicht |
311.81 g/mol |
IUPAC-Name |
3-chloro-1-cyclohexyl-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H22ClN3O2/c1-17-7-9-18(10-8-17)13-12(16)14(20)19(15(13)21)11-5-3-2-4-6-11/h11H,2-10H2,1H3 |
InChI-Schlüssel |
UUJNISKXXQVAEH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3CCCCC3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



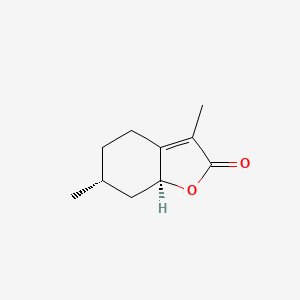
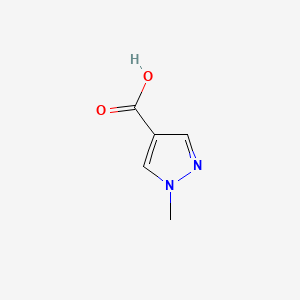
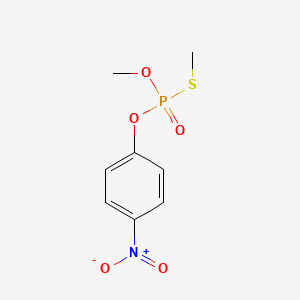
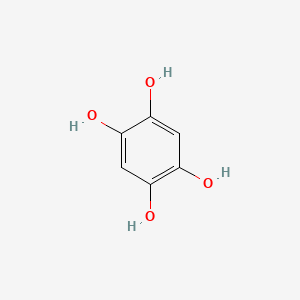
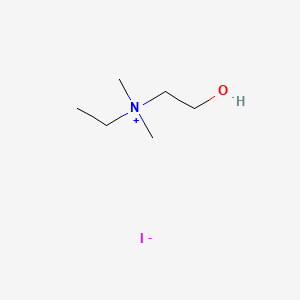
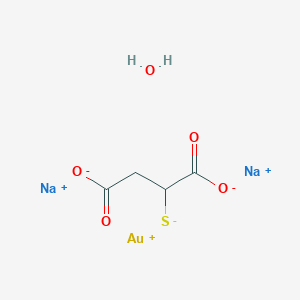
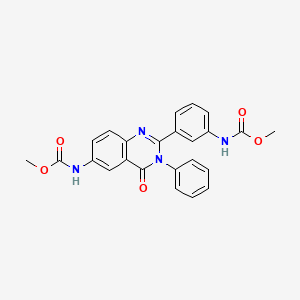
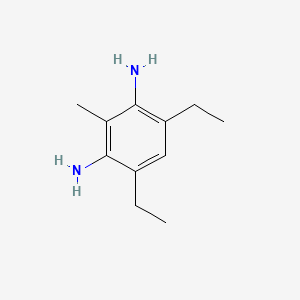
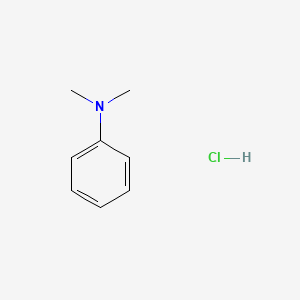
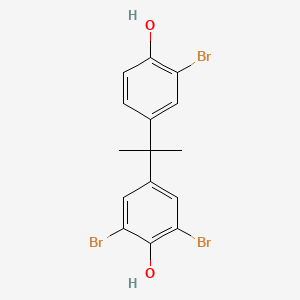
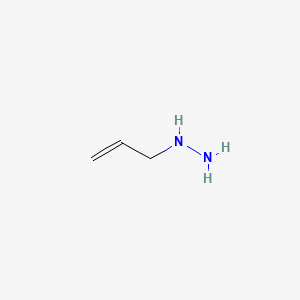
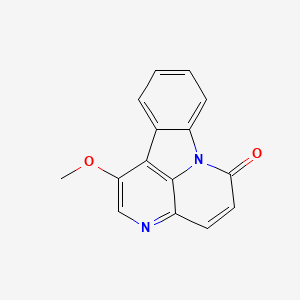
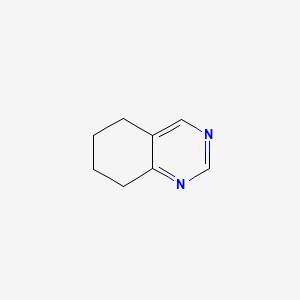
![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)